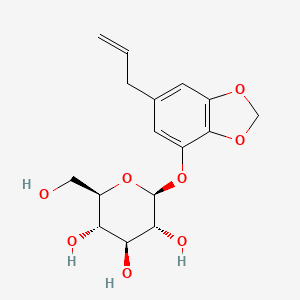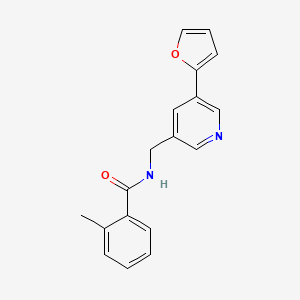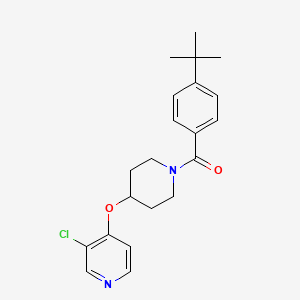
N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide” is a chemical compound that is part of a class of compounds known as muscarinic receptor 4 (m4) antagonists . These compounds are being studied for their potential in treating neurological diseases such as Alzheimer’s Disease, Lewy Body Dementia, Parkinson’s Disease, and others . The compound has a molecular weight of 312.38 .
Molecular Structure Analysis
The crystal structure of a similar compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide, has been studied. It was found to be monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound crystallized with four crystallographically unique molecules in the asymmetric unit .Scientific Research Applications
Analgesic Research
The compound has been investigated for its potential as an analgesic. Researchers have synthesized derivatives based on its structure to explore their efficacy in pain management. Given the challenges associated with long-term usage of opioids like morphine, novel compounds derived from Fentanyl, including this title compound, offer an avenue for developing potent analgesics with reduced side effects .
Muscarinic Receptor Antagonists
Some derivatives of this compound have been explored as muscarinic receptor 4 (m4) antagonists. These receptors play a crucial role in neurological diseases, and selective antagonists could potentially offer therapeutic benefits .
Fluorescent Sensors for Metal Ions
A Schiff base derivative, E-1-(((1-benzylpiperidin-4-yl)imino)methyl)naphthalenee-2-ol, has been synthesized based on this compound. It exhibits fluorescence response toward Cu^2+ ions. Such ligands can serve as “turn-on” sensors for metal ions, enabling their detection and quantification .
Future Directions
The future directions for the study of “N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide” and similar compounds involve their potential use in treating neurological diseases. There is ongoing research into the development of these compounds with the aim of reducing side effects but maintaining potent analgesic effects .
Mechanism of Action
Target of Action
The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.
Mode of Action
This interaction could potentially alter the breakdown of acetylcholine, thereby affecting the transmission of signals in the nervous system .
Biochemical Pathways
The compound likely affects the cholinergic pathway, given its interaction with Acetylcholinesterase. The cholinergic pathway is involved in many physiological functions, including muscle movement, breathing, heart rate, and learning and memory. By interacting with Acetylcholinesterase, the compound could potentially influence these functions .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Acetylcholinesterase and the subsequent impact on the cholinergic pathway. Potential effects could include changes in muscle movement, heart rate, and cognitive functions .
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-17-7-9-20(10-8-17)25(23,24)21-15-18-11-13-22(14-12-18)16-19-5-3-2-4-6-19/h2-10,18,21H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYBPKVKJAUTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2494868.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2494873.png)
![9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2494875.png)
![N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2494876.png)

![Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2494879.png)


![1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2494885.png)



![3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2494889.png)